N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Catalog No.
S11570464
CAS No.
M.F
C18H15Cl2N3O2
M. Wt
376.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl...

Product Name

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16(17(24)22-13-8-11(19)7-12(20)9-13)23-10-21-15-6-4-3-5-14(15)18(23)25/h3-10,16H,2H2,1H3,(H,22,24)

InChI Key

ZIQUXLRRYYBKGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C=NC3=CC=CC=C3C2=O

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its molecular formula is C16H14Cl2N3O2C_{16}H_{14}Cl_{2}N_{3}O_{2}, and it features a dichlorophenyl moiety attached to a butanamide group, combined with a quinazolinone structure characterized by a fused benzene and pyrimidine ring system. This compound's unique structural features contribute to its potential biological activities, making it an area of interest in medicinal chemistry.

Typical of amides and quinazolinone derivatives. Common reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that may enhance biological activity or modify solubility.
  • Reduction Reactions: The carbonyl group in the quinazolinone can be reduced to an alcohol or methylene derivative, altering its pharmacological properties.

These reactions provide pathways for structural modifications aimed at optimizing the compound's efficacy and specificity.

Research indicates that compounds similar to N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant biological activities, including:

  • Antimicrobial Activity: Many quinazolinone derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that this class of compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated potential in reducing inflammation in preclinical models.

The specific biological activity of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is still under investigation, but its structural features suggest it may possess similar therapeutic potentials.

The synthesis of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves several steps:

  • Formation of the Quinazolinone Core: This is usually achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and α-halo ketones.
  • Introduction of the Dichlorophenyl Moiety: This step often involves electrophilic substitution on the quinazolinone structure or coupling reactions with dichlorophenyl-containing reagents.
  • Amidation: The final step involves reacting the resulting intermediate with butyryl chloride or another appropriate acyl chloride to form the desired amide.

This multi-step synthesis allows for the introduction of various substituents, enhancing the compound's potential pharmacological properties.

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide has potential applications in several fields:

  • Medicinal Chemistry: As a candidate for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Development: It may serve as a lead compound for further optimization in drug design.
  • Research Tool: Useful in studying biological pathways related to its target mechanisms.

Interaction studies are crucial for understanding how N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by this compound to elucidate its mode of action.

Such studies are essential for guiding further development and optimization of this compound as a therapeutic agent.

Several compounds share structural similarities with N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-(2-hydroxyquinazolin-4(3H)-one)Chlorophenyl group; hydroxyquinazolineAntimicrobial
N-(2-methylphenyl)-2-(2-hydroxyquinazolin-4(3H)-one)Methylphenyl group; hydroxyquinazolineAnticancer
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidinePiperidine moiety; amino groupAnticancer
2-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamideBromo group; acetamide structureAnticancer

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of a dichlorophenyl substituent and a butanamide linkage on the quinazolinone core. This arrangement may enhance its biological activity compared to other derivatives lacking these features.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

375.0541321 g/mol

Monoisotopic Mass

375.0541321 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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